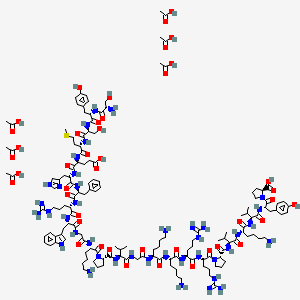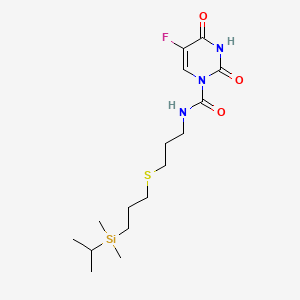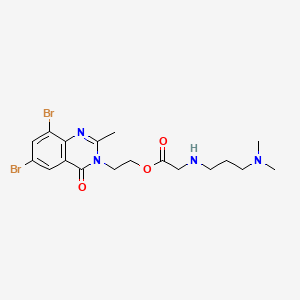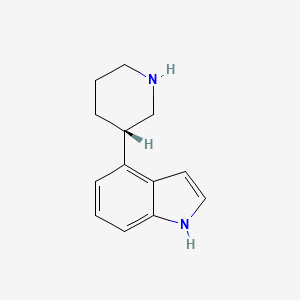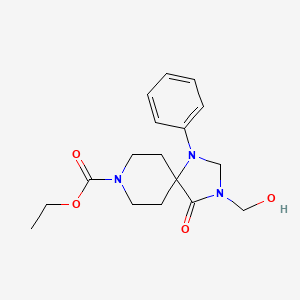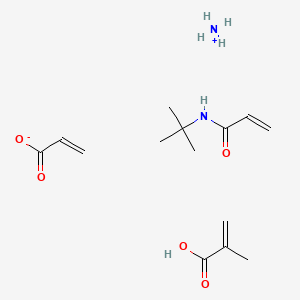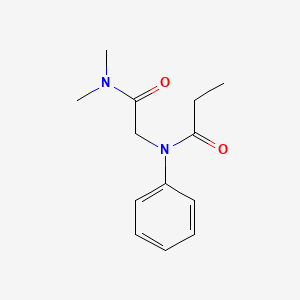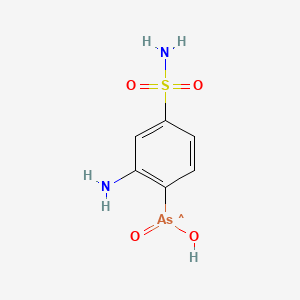
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .
Métodos De Preparación
The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Arsanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different arsenic-containing compounds.
Reduction: Reduction reactions can convert it into other organoarsenic compounds.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Arsanilic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Research has explored its interactions with proteins and its potential effects on biological systems.
Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.
Industry: It has applications in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Arsanilic acid can be compared with other similar compounds, such as:
Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.
Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.
Nitarsone: Another organoarsenic compound used in veterinary medicine.
The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .
Propiedades
Número CAS |
687600-95-9 |
|---|---|
Fórmula molecular |
C6H8AsN2O4S |
Peso molecular |
279.13 g/mol |
InChI |
InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Clave InChI |
HTXRILAGKIIGGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



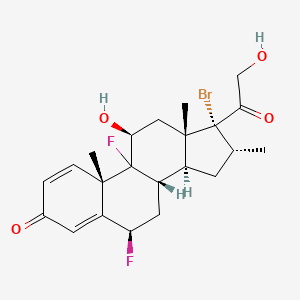

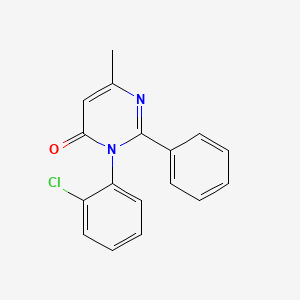
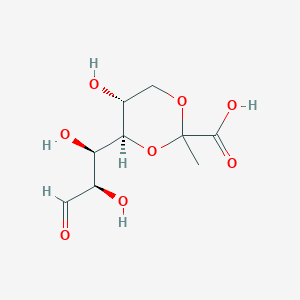
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
